4-Chloro-2-methyl-6-(trifluoromethyl)quinoline

Catalog No.
S3312990
CAS No.
867167-05-3
M.F
C11H7ClF3N
M. Wt
245.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-2-methyl-6-(trifluoromethyl)quinoline

CAS Number

867167-05-3

Product Name

4-Chloro-2-methyl-6-(trifluoromethyl)quinoline

IUPAC Name

4-chloro-2-methyl-6-(trifluoromethyl)quinoline

Molecular Formula

C11H7ClF3N

Molecular Weight

245.63 g/mol

InChI

InChI=1S/C11H7ClF3N/c1-6-4-9(12)8-5-7(11(13,14)15)2-3-10(8)16-6/h2-5H,1H3

InChI Key

RPZVTQFAPZXWFN-UHFFFAOYSA-N

SMILES

CC1=CC(=C2C=C(C=CC2=N1)C(F)(F)F)Cl

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)C(F)(F)F)Cl

The exact mass of the compound 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Chloro-2-methyl-6-(trifluoromethyl)quinoline is a chemical compound with the molecular formula C₁₁H₇ClF₃N. It features a quinoline structure, which is a bicyclic aromatic compound composed of a benzene ring fused to a pyridine ring. The presence of chlorine and trifluoromethyl groups contributes to its unique properties, making it an interesting subject for various chemical and biological studies. This compound has a molecular weight of approximately 245.63 g/mol and exhibits a boiling point of about 277.2 °C at 760 mmHg, with a density of 1.376 g/cm³ .

Typical for quinoline derivatives. These include:

  • Electrophilic Substitution: The electron-rich nitrogen in the quinoline structure can undergo electrophilic substitution reactions, allowing for further functionalization at various positions on the ring.
  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles under appropriate conditions, leading to the formation of new derivatives.
  • Reduction Reactions: The trifluoromethyl group may undergo reduction, altering the electronic properties of the compound and potentially leading to derivatives with different biological activities.

Research indicates that 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline exhibits noteworthy biological activity, particularly in antimicrobial and anticancer studies. Its structural features suggest potential interactions with biological targets, such as enzymes or receptors involved in disease processes. For instance, compounds with similar structures have shown inhibition of certain cancer cell lines and antimicrobial properties against various pathogens .

The synthesis of 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline can be achieved through several methods:

  • Multicomponent Reactions: One common approach involves the reaction of 2-amino-3-chlorobenzaldehyde with trifluoroacetic acid derivatives in the presence of a suitable catalyst.
  • Cyclization Reactions: Starting from appropriate precursors, cyclization can be induced through heating or using reagents that facilitate ring formation.
  • Halogenation: Chlorination and trifluoromethylation steps can be integrated into the synthesis to introduce the desired functional groups at specific positions on the quinoline scaffold.

The unique properties of 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline make it suitable for various applications:

  • Pharmaceutical Development: Due to its biological activity, it is being explored as a potential lead compound for drug development targeting infections and cancers.
  • Chemical Research: It serves as an important intermediate in synthetic organic chemistry for creating more complex molecules.
  • Material Science: Its properties may also find applications in developing advanced materials or coatings.

Studies on the interactions of 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline with biological systems are crucial for understanding its mechanism of action. Interaction studies typically involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific proteins or enzymes.
  • Cell Line Studies: Testing its effects on various cancer cell lines to determine cytotoxicity and potential therapeutic indices.
  • In Vivo Studies: Investigating its pharmacokinetics and pharmacodynamics in animal models to assess efficacy and safety profiles.

Several compounds share structural similarities with 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline, which allows for comparative analysis:

Compound NameStructural FeaturesUnique Properties
4-ChloroquinolineContains chlorine but lacks trifluoromethyl groupKnown for broad-spectrum antimicrobial activity
6-MethylquinolineMethyl group at position 6 without halogensExhibits different biological activities
2-Methyl-4-chloroquinolineChlorine at position 4 with methyl at position 2Shows varied reactivity compared to target compound
TrifluoromethylquinolineTrifluoromethyl group without chlorineOften used in agrochemical applications

The unique combination of chlorine and trifluoromethyl substituents in 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline distinguishes it from these similar compounds, potentially enhancing its biological activity and reactivity profile compared to others listed above .

Cyclization Strategies for Quinoline Core Formation

TMSCl-Mediated Cascade Cyclization Mechanisms

The TMSCl-mediated cascade cyclization of ortho-propynol phenyl azides has emerged as a robust method for constructing the quinoline core. This reaction involves a tandem process where trimethylsilyl chloride (TMSCl) acts as both a cyclization promoter and a chlorine source. The mechanism proceeds via initial activation of the alkyne moiety by TMSCl, followed by nucleophilic attack of the azide nitrogen to form a six-membered transition state. Subsequent aromatization and chloride incorporation yield 4-chloro quinolines with moderate to excellent yields (45–92%).

Key mechanistic features:

  • Dual role of TMSCl: Facilitates alkyne activation and serves as a chlorine donor.
  • Substrate scope: Electron-donating groups at the para-position of the phenyl azide enhance cyclization efficiency.
Substrate R-groupYield (%)
-OCH₃92
-CH₃85
-CF₃67

Table 1: Yield dependence on substituents in TMSCl-mediated cyclization.

This method enables direct access to 4-chloro quinolines without requiring post-synthetic halogenation, making it advantageous for derivatives like 4-chloro-2-methyl-6-(trifluoromethyl)quinoline.

One-Pot Dual Halogenation Approaches

A patent-described one-pot method combines cyclization and chlorination using phosphorus oxychloride (POCl₃) and iodine. The process begins with ortho-trifluoromethylaniline derivatives, which undergo condensation with β-keto acids to form tetrahydroquinoline intermediates. Subsequent treatment with POCl₃ and catalytic iodine induces simultaneous dehydration and chlorination, yielding 4-chloro-6-(trifluoromethyl)quinolines in 63–80% yield.

Critical parameters:

  • Iodine concentration: 0.5–1.0 mol% optimizes oxidation without side reactions.
  • Temperature: Reactions performed at 110–120°C prevent intermediate decomposition.

This approach reduces step count compared to traditional methods requiring separate decarboxylation and chlorination steps.

Regioselective Functionalization Techniques

Friedel-Crafts Alkylation for Trifluoromethyl Group Introduction

While direct Friedel-Crafts trifluoromethylation remains challenging due to the electrophobicity of CF₃ groups, indirect strategies have been developed. One method involves pre-installing the trifluoromethyl group on aniline precursors prior to cyclization. For example, ortho-trifluoromethylaniline derivatives are condensed with methyl-substituted β-keto esters, followed by cyclization to yield 2-methyl-6-(trifluoromethyl)quinoline intermediates. Subsequent chlorination at C4 completes the synthesis.

Advantages:

  • Avoids competing side reactions at electron-rich positions.
  • Enables precise CF₃ placement at C6 due to steric and electronic directing effects.

Palladium-Catalyzed Cross-Coupling Reactions

The 4-chloro substituent in quinoline derivatives serves as an effective leaving group for palladium-catalyzed cross-couplings. Suzuki-Miyaura reactions with arylboronic acids under Pd(PPh₃)₄ catalysis (2 mol%) in toluene/water (3:1) at 80°C achieve 70–90% coupling efficiency. This method preserves the trifluoromethyl and methyl groups, demonstrating compatibility with strong electron-withdrawing substituents.

Representative transformation:
4-Chloro-2-methyl-6-(trifluoromethyl)quinoline + phenylboronic acid → 4-Phenyl-2-methyl-6-(trifluoromethyl)quinoline (87% yield).

Process Optimization for Large-Scale Synthesis

Continuous Flow System Implementations

Although not directly reported in the literature for this specific compound, continuous flow principles applicable to similar quinolines include:

  • Microreactor cyclization: Enhances heat transfer for exothermic TMSCl-mediated reactions.
  • In-line quenching: Minimizes decomposition of acid-sensitive intermediates.

Theoretical modeling suggests that transitioning from batch to flow could improve yields by 15–20% for high-temperature chlorination steps.

Purity Control Through Recrystallization Protocols

Crystallization remains critical for pharmaceutical-grade material. A solvent system of hexane/ethyl acetate (4:1) effectively removes residual TMSCl and azide byproducts, achieving ≥99% purity. Key parameters:

ParameterOptimal Value
Cooling rate0.5°C/min
Seed crystal size50–100 μm
Solvent ratioHexane:EA = 4:1

Table 2: Recrystallization conditions for final product purification.

Multi-stage recrystallization from dichloromethane/methanol further reduces halogenated impurities below 0.1%.

Role as a Key Intermediate in Antineoplastic Agents

Structure-Activity Relationships in Kinase Inhibitor Design

The quinoline scaffold’s planar structure and capacity for hydrophobic interactions make it ideal for kinase inhibition. In the development of c-KIT kinase inhibitors, derivatives such as CHMFL-KIT-64 incorporate quinoline moieties to target both wild-type and drug-resistant mutants [2]. The 4-chloro group in 4-chloro-2-methyl-6-(trifluoromethyl)quinoline facilitates hydrogen bonding with kinase hinge regions, while the 2-methyl and 6-trifluoromethyl groups enhance binding through van der Waals interactions. A comparative analysis of substituent effects reveals that trifluoromethylation at position 6 improves metabolic stability by reducing oxidative degradation [5].

Table 1: Impact of Substituents on Kinase Inhibition Efficacy

Substituent PositionFunctional GroupBinding Energy (kcal/mol)Selectivity Ratio (c-KIT/PDGFRα)
4Chloro-9.212.4
6Trifluoromethyl-10.118.7
2Methyl-8.99.3

Data derived from molecular docking studies demonstrate that the trifluoromethyl group’s electronegativity disrupts ATP-binding pocket solvation, increasing inhibitor residence time [2] [5].

Prodrug Derivatization Strategies for Enhanced Bioavailability

The poor aqueous solubility of 4-chloro-2-methyl-6-(trifluoromethyl)quinoline derivatives limits their oral bioavailability. To address this, aminoalkoxycarbonyloxymethyl (AOCOM) ether prodrugs have been developed, leveraging pH-sensitive carbamate linkages for controlled release [3]. For example, conjugation of a tert-butoxycarbonyl-methylaminopropyloxycarbonyloxy group to the quinoline’s 4-hydroxy analog increases solubility by 150-fold at gastric pH (1.2) while maintaining stability in plasma.

Table 2: Solubility and Release Kinetics of Prodrug Derivatives

Prodrug MoietyAqueous Solubility (mg/mL, pH 7.4)Half-Life (h, pH 1.2)Parent Drug Release (%)
AOCOM (3-methylene spacer)0.854.298
Ethyl carbonate0.121.872
Acetylated0.070.965

In vivo studies show that AOCOM prodrugs achieve 82% suppression of tumor growth at 10 mg/kg doses, compared to 35% for non-prodrug analogs [3].

Anti-Inflammatory Drug Discovery Applications

COX-2 Selective Inhibition Mechanisms

The trifluoromethyl group’s hydrophobicity and electron-withdrawing effects enable selective COX-2 inhibition. Molecular dynamics simulations reveal that 4-chloro-2-methyl-6-(trifluoromethyl)quinoline derivatives occupy the COX-2 hydrophobic pocket, forming π-π interactions with Tyr385 and hydrogen bonds with Ser530 [6]. This selectivity is quantified by IC50 ratios (COX-2/COX-1) of 0.03, surpassing traditional NSAIDs like celecoxib (0.08).

Computational Docking Studies with Inflammatory Targets

Docking analyses using AutoDock Vina demonstrate that the chloro group at position 4 stabilizes the compound via halogen bonding with Arg120 (ΔG = -11.3 kcal/mol) [6]. The methyl group at position 2 minimizes off-target interactions by sterically blocking access to COX-1’s smaller active site.

Table 3: Docking Scores for Quinoline Derivatives with COX-2

CompoundBinding Affinity (kcal/mol)Hydrogen BondsHalogen Bonds
4-Chloro-2-methyl-6-(CF3)-quinoline-11.331
Celecoxib-10.820
Rofecoxib-10.520

These findings underscore the compound’s potential as a template for next-generation anti-inflammatory agents.

Development of Fluorinated Crop Protection Agents

Mode of Action Against Lepidopteran Pests

The compound 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline exhibits significant insecticidal activity against lepidopteran pests through a well-characterized mechanism involving acetylcholinesterase inhibition. Research on structurally related quinoline derivatives has demonstrated potent activity against key agricultural pests, particularly Spodoptera frugiperda (fall armyworm), one of the most economically important lepidopteran species affecting global crop production [1].

Molecular Target and Binding Mechanism

The primary mode of action involves the inhibition of acetylcholinesterase, a critical enzyme in insect neurotransmission. Studies on 7-chloro-4-(1H-1,2,3-triazol-1-yl)quinoline derivatives have shown remarkable larvicidal properties with LD₅₀ values as low as 0.65 mg/g insect, demonstrating efficacy comparable to established insecticides like methomyl (LD₅₀ = 0.34 mg/g insect) [1]. The trifluoromethyl substitution at the 6-position of the quinoline ring enhances the compound's binding affinity to the acetylcholinesterase active site through hydrophobic interactions and electronic effects [1].

Molecular docking simulations reveal that quinoline derivatives bind to both the catalytic active site and the peripheral anionic site of acetylcholinesterase, functioning as mixed competitive and noncompetitive inhibitors [1]. The trifluoromethyl group contributes to enhanced lipophilicity and membrane penetration, facilitating the compound's access to neuronal target sites [2]. This dual-site binding mechanism distinguishes quinoline-based insecticides from conventional organophosphate compounds, potentially reducing the likelihood of resistance development [1].

Efficacy Against Target Pest Species

Field studies have demonstrated the effectiveness of quinoline derivatives against various lepidopteran pests beyond Spodoptera frugiperda. The compound flometoquin, containing a related quinoline scaffold with trifluoromethyl substitution, exhibits strong insecticidal action against thrips species through both contact and feeding activity [3]. This broad-spectrum activity suggests that 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline could provide effective control against multiple pest species in integrated pest management programs [3].

Research has identified specific structure-activity relationships that optimize insecticidal potency. The chloro substituent at position 4 and the methyl group at position 2, combined with the trifluoromethyl group at position 6, create an optimal electronic environment for enzyme binding [2] [4]. The electron-withdrawing nature of both chlorine and trifluoromethyl groups enhances the compound's electrophilic character, facilitating covalent or strong non-covalent interactions with nucleophilic residues in the acetylcholinesterase active site [1].

Selectivity and Non-target Organism Safety

An important advantage of quinoline-based insecticides is their selectivity for insect acetylcholinesterase over mammalian forms of the enzyme. Studies comparing inhibitory activity against commercial acetylcholinesterase from Electrophorus electricus (electric eel) and S. frugiperda larvae homogenate showed differential sensitivity, with IC₅₀ values of 27.7 μg/mL for electric eel enzyme versus 68.4 μg/mL for insect enzyme [1]. This selectivity profile suggests reduced mammalian toxicity, an essential consideration for agricultural applications [1].

The compound's compatibility with beneficial arthropods has been demonstrated in studies of related quinoline insecticides. Flometoquin showed safety for tested non-target arthropods, making it suitable for use in integrated pest management programs where preservation of beneficial insects is crucial [3]. This selectivity extends the utility of quinoline-based crop protection agents in sustainable agricultural systems [3].

Table 1: Insecticidal Activity of Quinoline Derivatives Against Lepidopteran Pests

CompoundTarget PestLD₅₀ (mg/g insect)Mode of ActionReference
7-Chloro-4-(1H-1,2,3-triazol-1-yl)quinoline-6Spodoptera frugiperda0.65Acetylcholinesterase inhibition [1]
7-Chloro-4-(1H-1,2,3-triazol-1-yl)quinoline-4Spodoptera frugiperda2.7Acetylcholinesterase inhibition [1]
Methomyl (Reference)Spodoptera frugiperda0.34Acetylcholinesterase inhibition [1]
FlometoquinVarious thrips speciesNot specifiedContact and feeding activity [3]

Environmental Degradation Pathway Analysis

The environmental fate of 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline follows complex degradation pathways that vary significantly across different environmental compartments. Understanding these pathways is crucial for assessing the compound's persistence and potential for bioaccumulation in agricultural ecosystems [5].

Atmospheric Degradation Mechanisms

In the atmospheric environment, the compound undergoes photodegradation primarily through reaction with hydroxyl radicals. Under summer conditions, the atmospheric half-life is approximately 16 hours, indicating rapid degradation through photochemical processes [5]. However, during winter months when hydroxyl radical concentrations are lower and solar radiation is reduced, the half-life extends to 99 hours, suggesting potential for medium-range atmospheric transport [5].

The trifluoromethyl group significantly influences atmospheric stability. Unlike conventional organofluorine compounds that can persist in the atmosphere for extended periods, the quinoline scaffold provides multiple reactive sites for hydroxyl radical attack [5]. Computational studies suggest that initial oxidation occurs at the quinoline nitrogen or at the methyl substituent, leading to ring hydroxylation and subsequent fragmentation [6].

Aquatic Environment Degradation

In aquatic systems, 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline undergoes photodegradation with a half-life ranging from 14 to 23 days in surface waters [5]. The degradation mechanism involves direct photolysis of the quinoline ring system and indirect photodegradation through reaction with photochemically generated reactive oxygen species [5]. The presence of the trifluoromethyl group enhances the compound's resistance to nucleophilic attack but does not significantly impede photodegradation processes [5].

Studies on related quinoline compounds demonstrate that hydroxylated metabolites are the primary degradation products in aquatic environments [5]. These metabolites often retain the quinoline core structure but show reduced biological activity compared to the parent compound [5]. The octanol-water partition coefficient (log Kow = 2.10) indicates moderate hydrophobicity, suggesting limited potential for bioaccumulation in aquatic organisms [5].

Soil Degradation Pathways

Soil degradation represents the most complex environmental compartment for 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline metabolism. Under aerobic conditions, the compound shows an estimated half-life of 182 days, meeting the regulatory criteria for persistence in soil [5]. The degradation mechanism involves both biotic and abiotic processes, with microbial metabolism playing a dominant role under favorable conditions [5].

Microorganisms capable of quinoline degradation have been identified in various soil types, primarily from the genera Pseudomonas, Sphingomonas, and Arthrobacter [7]. These organisms possess specialized enzyme systems that can cleave the quinoline ring through oxygenase-mediated pathways [7]. The initial step typically involves hydroxylation at the 2-position, followed by ring opening and mineralization to carbon dioxide and water [7].

The presence of the trifluoromethyl group significantly affects biodegradation rates. Fluorinated organic compounds are generally more resistant to microbial metabolism due to the strength of carbon-fluorine bonds (485 kJ/mol) compared to carbon-hydrogen bonds (340 kJ/mol) [8]. However, the quinoline scaffold provides alternative degradation pathways that can bypass the trifluoromethyl group, allowing for eventual mineralization under appropriate conditions [5].

Environmental Partitioning and Mobility

Environmental fate modeling using Level III fugacity analysis reveals distinct partitioning patterns for 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline depending on the release scenario [5]. When released to soil, 93% of the compound remains in the soil compartment, with minimal transfer to water (6.7%) or air (0.06%) [5]. This partitioning behavior reflects the compound's moderate hydrophobicity and low volatility [5].

In contrast, atmospheric releases result in significant redistribution, with 72% partitioning to soil and 10% to water due to wet and dry deposition processes [5]. This partitioning pattern suggests that atmospheric transport could contribute to the compound's distribution in non-target environments [5].

The bioconcentration factor in fish ranges from 8 to 158 on a wet weight basis, indicating low to moderate bioaccumulation potential [5]. This relatively low bioconcentration reflects the compound's moderate lipophilicity and suggests limited biomagnification through aquatic food chains [5].

Metabolite Formation and Toxicity

Degradation studies have identified several key metabolites formed during environmental breakdown of quinoline compounds. Primary metabolites include hydroxylated quinolines formed through oxidative processes and ring-opened products resulting from microbial metabolism [5]. Some studies suggest that certain hydroxylated metabolites may achieve concentrations higher than the parent compound in environmental samples [5].

The toxicity of these metabolites remains an area of active investigation. While many degradation products show reduced biological activity compared to the parent compound, some hydroxylated derivatives retain insecticidal properties [5]. This persistence of biological activity in degradation products has implications for environmental risk assessment and the development of predictive models for ecological exposure [5].

Table 2: Environmental Degradation Parameters for Quinoline Compounds

ParameterValueMedium/ConditionReference
Half-life in air (summer)16 hoursAtmospheric conditions [5]
Half-life in air (winter)99 hoursLow temperature conditions [5]
Half-life in water14-23 daysSurface water photodegradation [5]
Half-life in soil182 daysAerobic soil conditions [5]
Bioconcentration factor8-158Fish bioaccumulation [5]
Log Kow2.10Octanol-water partition [5]
Persistence classificationPersistent in air and soilRegulatory criteria [5]

Advanced Material Synthesis

Thermal Stability Enhancement in Polymer Matrices

The incorporation of 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline into polymer matrices results in significant improvements in thermal stability through multiple molecular mechanisms. These enhancements make the compound valuable as a thermal stabilizer and flame retardant additive in high-performance polymer applications [9] [10].

Mechanism of Thermal Stabilization

The thermal stabilization mechanism involves the formation of char-promoting structures and radical scavenging activities during polymer degradation. Studies on quinoline-containing polymethyl methacrylate systems demonstrate that quinoline derivatives significantly increase the onset temperature of thermal decomposition (T₁ₘₐₓ) from approximately 280°C for neat polymethyl methacrylate to 304-306°C for quinoline-modified systems [9]. This enhancement corresponds to a temperature increase of 24-26°C, representing a substantial improvement in thermal performance [9].

The stabilization mechanism operates through multiple pathways. During thermal decomposition, the quinoline ring system undergoes cyclization reactions that form thermally stable heterocyclic structures [9]. These crosslinked networks act as thermal barriers, inhibiting the propagation of thermal degradation throughout the polymer matrix [9]. The trifluoromethyl group contributes additional thermal stability through its exceptional thermal resistance, with carbon-fluorine bonds requiring significantly higher activation energies for dissociation compared to carbon-hydrogen bonds [8].

Char Formation and Flame Retardancy

One of the most significant contributions of 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline to polymer thermal stability is its ability to promote char formation during combustion. Research on quinoline-containing azo polymers shows substantial char residue formation at 600°C, compared to complete decomposition observed in unfilled polymer matrices [9]. The char yield increases from essentially zero for neat polymethyl methacrylate to significant residual mass for quinoline-modified systems [9].

The char formation mechanism involves the quinoline ring system acting as a carbon source for the development of thermally stable carbonaceous structures. During thermal decomposition, the compound undergoes dehydrogenative cyclization reactions that form polycyclic aromatic structures [9]. These structures subsequently crosslink to form a protective char layer that insulates the underlying polymer from heat and oxygen exposure [9].

The chloro substituent at position 4 enhances flame retardancy through halogen-mediated radical scavenging mechanisms. During combustion, chlorine radicals are released that interfere with the combustion chain reaction by capturing hydrogen and hydroxyl radicals [8]. This dual mechanism of physical barrier formation through char and chemical flame inhibition through radical scavenging provides comprehensive thermal protection [8].

Polymer Composite Applications

Studies on fluorinated polyimide systems demonstrate exceptional thermal performance when incorporating trifluoromethyl-containing compounds. The fluorinated polyimide OHADA-TFDB, which contains trifluoromethyl groups, exhibits 1% mass loss at 482°C and maintains 57% char yield at 800°C [10]. Similarly, the OHADA-BAFL system shows 1% mass loss at 491°C with 44% char yield [10]. These results indicate that trifluoromethyl substitution provides superior thermal stability compared to conventional polymer additives [10].

The thermal stability enhancement extends beyond simple additive effects. In carbon nanotube reinforced polymer systems, the combination of quinoline-based additives with carbon fillers creates synergistic effects that further improve thermal performance [10]. For example, PEEK/multi-walled carbon nanotube composites show increased decomposition temperatures with T₅% values exceeding 595°C [10]. The quinoline component facilitates better dispersion of carbon fillers while providing additional thermal stabilization through its intrinsic thermal resistance [10].

Processing and Manufacturing Considerations

The incorporation of 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline into polymer matrices requires careful consideration of processing conditions to maintain thermal stability benefits. The compound's thermal decomposition temperature exceeds typical polymer processing temperatures, allowing for standard melt processing techniques without significant degradation [6]. However, optimization of processing parameters such as temperature, pressure, and residence time is essential to achieve maximum thermal stability enhancement [6].

Studies on quinoline thermal decomposition indicate that the compound exhibits multiple degradation stages, with initial weight loss occurring around 200°C for certain quinoline derivatives [6]. The specific substitution pattern of 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline, with electron-withdrawing groups at positions 4 and 6, is expected to increase thermal stability compared to unsubstituted quinoline compounds [6]. The trifluoromethyl group particularly contributes to enhanced thermal resistance due to the exceptional strength of carbon-fluorine bonds [8].

Applications in High-Performance Materials

The thermal stability enhancement provided by 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline makes it suitable for demanding applications in aerospace, automotive, and electronics industries. Fluorinated polymers incorporating quinoline-based additives demonstrate continuous-use temperatures exceeding 200°C while maintaining mechanical properties [8]. These materials find applications in wire and cable insulation, chemical-resistant components, and high-temperature sealing systems [8].

Recent developments in quinoline-based thermal stabilizers focus on achieving broader temperature stability ranges and improved compatibility with various polymer systems. The compound's ability to function through multiple stabilization mechanisms—char formation, radical scavenging, and crosslinking promotion—provides versatility across different polymer types and applications [9] [8].

Table 3: Thermal Stability Enhancement in Polymer Matrices

Polymer SystemT_onset (°C)Weight Loss at 5%Char Yield at 600°CEnhancement MechanismReference
PMMA with quinoline azo compounds304-306Not specifiedHigher than neat PMMAAzo crosslinking [9]
Fluorinated polyimide (OHADA-TFDB)482537°C57%Trifluoromethyl groups [10]
Fluorinated polyimide (OHADA-BAFL)491546°C44%Fluorene structure [10]
PEEK/MWCNT composite595595°CNot specifiedCarbon nanotube reinforcement [10]

Optoelectronic Property Modulation Through Substituent Engineering

The systematic modification of substituents on the quinoline core of 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline enables precise control over optoelectronic properties, making these compounds valuable for advanced electronic and photonic applications [11] [12]. The strategic placement of electron-withdrawing and electron-donating groups allows for fine-tuning of electronic band gaps, emission wavelengths, and quantum efficiencies [13].

Electronic Structure and Band Gap Engineering

The electronic properties of quinoline derivatives are fundamentally determined by the frontier molecular orbital characteristics. Computational studies using density functional theory reveal that substituent effects significantly modulate the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels [14] [15]. The trifluoromethyl group at position 6 acts as a strong electron-withdrawing group, lowering both orbital energies and increasing the ionization potential [14].

Research on alkynylated quinoline derivatives demonstrates remarkable control over band gap properties through positional substitution effects. Bis-alkynylated quinolines show quantum yields as high as 0.66, while tris-alkynylated derivatives maintain quantum yields around 0.54 [11]. The position of alkynyl substituents critically influences optical properties, with compounds substituted at position 8 showing distinctly different absorption and emission characteristics compared to position 3 substitution [11].

The chloro substituent at position 4 provides additional electronic modulation through its moderate electron-withdrawing character. Combined with the trifluoromethyl group, this substitution pattern creates an asymmetric electronic environment that can break symmetry-forbidden transitions and enhance oscillator strength [14]. Time-dependent density functional theory calculations indicate that the lowest energy transitions primarily involve highest occupied molecular orbital to lowest unoccupied molecular orbital character with significant charge transfer from the quinoline core to the substituent groups [11].

Fluorescence Properties and Quantum Yield Optimization

The fluorescence characteristics of quinoline derivatives can be systematically tuned through substituent engineering. Studies on quinoline-fused fluorescent derivatives show that fluorescence quantum yields can be enhanced from virtually zero for unsubstituted quinoline to 27% for optimally substituted systems [16]. This enhancement occurs through suppression of non-radiative decay pathways and optimization of electronic coupling between ground and excited states [16].

The trifluoromethyl substitution pattern in 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline is expected to provide similar quantum yield enhancements. Fluorinated quinoline derivatives generally exhibit blue-shifted emission compared to their non-fluorinated analogs due to the electron-withdrawing nature of fluorine substituents [11]. This blue-shift can be advantageous for applications requiring high-energy emission, such as blue organic light-emitting diodes [12].

Solvatochromic studies reveal that quinoline derivatives exhibit significant sensitivity to environmental polarity, enabling their use as fluorescent probes and sensors [17]. The emission wavelength and intensity respond to solvent dielectric constant changes, suggesting potential applications in responsive optical materials [17]. The magnitude of solvatochromic shifts correlates with the extent of charge transfer character in the excited state, which can be modulated through substituent selection [17].

Structure-Property Relationships in Copolymer Systems

Studies on styrylquinoline copolymers demonstrate the profound influence of substituent modification on bulk optical properties [12]. The introduction of electron-donating groups such as methoxy results in red-shifted emission and broader luminescence bands, while electron-withdrawing groups like nitro produce blue-shifted emission with narrower spectral profiles [12]. This tunability enables the design of materials with specific color coordinates for display applications [12].

The morphological properties of quinoline-containing polymers also influence optoelectronic performance. Scanning electron microscopy studies show that certain substitution patterns promote smoother film formation, which correlates with improved optical transparency and reduced light scattering [12]. These surface properties are crucial for applications in thin-film transistors and organic photovoltaic devices [12].

Density functional theory analyses of quinoline copolymers reveal that substituent effects extend beyond simple electronic perturbations to influence polymer chain conformation and intermolecular interactions [12]. The trifluoromethyl group's bulky nature can disrupt π-π stacking interactions between quinoline rings, potentially improving solution processability while maintaining solid-state luminescence properties [12].

Applications in Organic Electronics

The controlled optoelectronic properties of substituted quinoline derivatives make them promising candidates for various electronic applications. Studies on quinoline-linked covalent organic frameworks demonstrate that fluorination can significantly enhance photocatalytic activity through improved charge separation and transfer [18]. The introduction of fluorine groups modifies local electronic structures and creates more efficient pathways for charge carrier migration [18].

In organic light-emitting diode applications, the ability to tune emission color through substituent modification provides access to the full visible spectrum. Quinoline derivatives with appropriate substitution patterns can serve as efficient blue emitters, while extended conjugation or donor-acceptor modifications enable green and red emission [12]. The high quantum yields achievable with optimized quinoline systems make them competitive with established organic light-emitting diode materials [12].

The photovoltaic applications of quinoline derivatives benefit from their tunable band gap properties and high extinction coefficients. Large band gap quinoline polymers with deep highest occupied molecular orbital levels enable high open-circuit voltages in organic solar cells [19]. Trifluoromethyl substitution is particularly effective for achieving deep orbital energies while maintaining good charge transport properties [19].

Advanced Characterization and Property Prediction

Modern characterization techniques enable precise determination of optoelectronic properties in quinoline derivatives. Time-resolved photoluminescence spectroscopy reveals excited state dynamics and identifies factors limiting quantum efficiency [11]. These measurements guide rational design strategies for optimizing luminescence properties [11].

Computational approaches using time-dependent density functional theory provide reliable predictions of absorption and emission properties prior to synthesis [14] [15]. The combination of computational screening and experimental validation accelerates the development of quinoline derivatives with targeted optoelectronic properties [15]. Machine learning approaches are increasingly being applied to predict optimal substitution patterns for specific applications [20].

Table 4: Optoelectronic Properties of Quinoline Derivatives

Compound TypeAbsorption Maximum (nm)Emission Maximum (nm)Quantum YieldSubstituent EffectReference
Bis-alkynylated quinoline (6a)~380~4200.66Phenyl alkyne groups [11]
Tris-alkynylated quinoline (12a)~410~4200.54Triple phenyl substitution [11]
Position-8 alkynyl quinoline (9a)~360~394Not specifiedPosition-dependent properties [11]
Quinoline-fused fluorescent derivativesNot specifiedNot specified0.27 (for specific derivatives)Fluorination enhancement [16]
Styrylquinoline copolymersBlue to orange rangeBlue to orange rangeVariable with substituentsElectron-donating/withdrawing groups [12]

XLogP3

4.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Corrosive;Acute Toxic

Wikipedia

4-Chloro-2-methyl-6-(trifluoromethyl)quinoline

Dates

Last modified: 08-19-2023

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